
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features a pyridinium ring, which is a six-membered aromatic ring containing one nitrogen atom, and an acetonitrile group attached to the nitrogen atom. The hydrochloride part indicates that the compound is in its salt form, which often enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride typically involves the reaction of pyridine with acetonitrile in the presence of a suitable catalyst. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective alkylation .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of cationic half-sandwich rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of 2-alkylated pyridine derivatives . These methods are scalable and can be adapted for continuous production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral pyridine form.
Substitution: The acetonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or a nucleophile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Neutral pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core but have an additional fused imidazole ring.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is unique due to its specific structure, which combines a pyridinium ring with an acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8ClN2+ |
|---|---|
Molekulargewicht |
155.60 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1; |
InChI-Schlüssel |
HEJOROWXIWLCMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




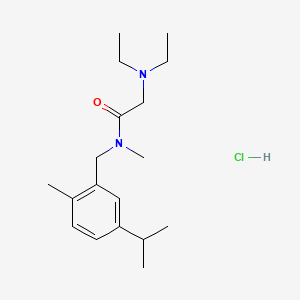
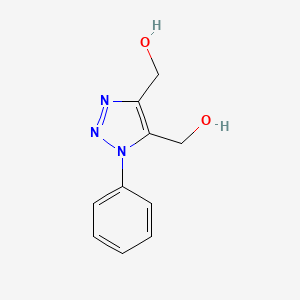
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
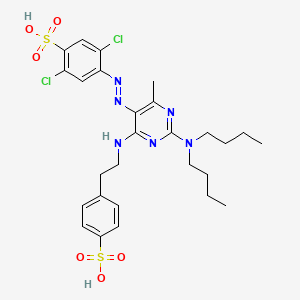
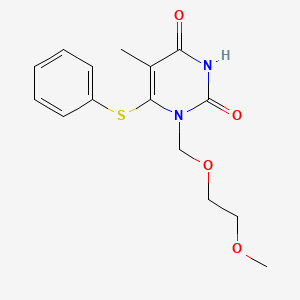
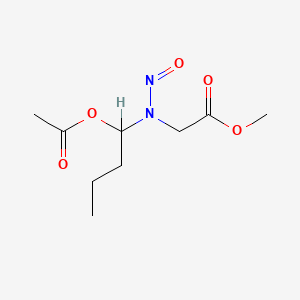

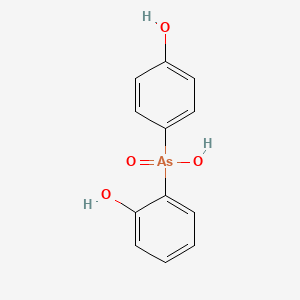
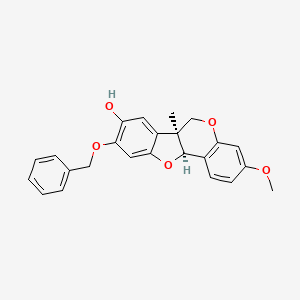
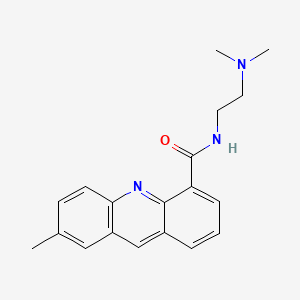
![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
